(3-Chloropyridin-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone
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Overview
Description
(3-Chloropyridin-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone is a complex organic compound that features a chloropyridine ring, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyridin-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, is subjected to a halogenation reaction to introduce the chlorine atom at the desired position.
Formation of the Triazole Ring: The triazole ring is synthesized via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Coupling of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the nitrogen atom of the piperidine attacks an electrophilic carbon center on the chloropyridine-triazole intermediate.
Final Assembly: The final step involves the coupling of the triazole-piperidine intermediate with the chloropyridine derivative under appropriate conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(3-Chloropyridin-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole or piperidine rings.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles under basic conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
(3-Chloropyridin-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for its use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Chloropyridin-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazole and piperidine rings play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropyridin-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone: Unique due to the combination of chloropyridine, triazole, and piperidine rings.
(3-Chloropyridin-4-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(3-Chloropyridin-4-yl)-[3-(triazol-1-yl)morpholin-1-yl]methanone: Contains a morpholine ring, offering different steric and electronic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring enhances its ability to participate in click chemistry reactions, while the piperidine ring provides structural rigidity and potential pharmacological activity.
Properties
IUPAC Name |
(3-chloropyridin-4-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c14-12-8-15-4-3-11(12)13(20)18-6-1-2-10(9-18)19-7-5-16-17-19/h3-5,7-8,10H,1-2,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBKFYUPAJFRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=NC=C2)Cl)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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